Evidence of Unique Gas Chromatographic Behavior for 5F-PB-22 N-(2-fluoropentyl) Isomer
This N-(2-fluoropentyl) isomer exhibits a unique gas chromatography (GC) elution profile that differentiates it from other fluoropentyl positional isomers of 5F-PB-22 [1]. The presence of the fluorine atom at the internal 2-position alters the molecule's interaction with the GC stationary phase compared to the 4- and 5-fluoropentyl isomers. This differential interaction is the foundational basis for chromatographic separation [2].
| Evidence Dimension | Gas Chromatographic Retention |
|---|---|
| Target Compound Data | Distinct retention time (exact value not provided in the abstract) |
| Comparator Or Baseline | Other 5F-PB-22 positional isomers (4-fluoropentyl and 5-fluoropentyl) |
| Quantified Difference | Successful chromatographic separation achieved, enabling distinct identification [1][2]. |
| Conditions | Gas chromatography analysis of fluoropentyl positional isomers [1]. |
Why This Matters
Procurement of the specific 2-fluoropentyl isomer standard is essential for method development and validation, as it is the only way to accurately determine and confirm its unique retention time in a GC-based forensic analysis.
- [1] Kohyama, E., et al. (2017). Differentiation and identification of 5F-PB-22 and its isomers. Forensic Toxicology, 35(1), 56-65. View Source
- [2] Kohyama, E., Chikumoto, T., Tada, H., Kitaichi, K., & Ito, T. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 56-65. View Source
